molecular formula C6H8N2O2 B1583437 1-Ethyl-1H-pyrazole-5-carboxylic acid CAS No. 400755-43-3

1-Ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1583437
M. Wt: 140.14 g/mol
InChI Key: FSMHDKRQCDWWGZ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its derivatives has been a subject of interest in recent years. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring bound to an ethyl group and a carboxylic acid group . The InChI code for this compound is 1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10) .


Chemical Reactions Analysis

1-Ethyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions. For instance, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

1-Ethyl-1H-pyrazole-5-carboxylic acid is a solid substance with a melting point of 132-145 °C .

Scientific Research Applications

Improved Synthesis Techniques

  • Enhanced Synthesis Methods: The synthesis of 1H-pyrazole-4-carboxylic acid, closely related to 1-Ethyl-1H-pyrazole-5-carboxylic acid, has been improved through various chemical reactions, leading to higher yields (97.1% compared to 70%) (Dong, 2011).

Chemical Structure and Properties

  • Structural and Spectral Analysis: Investigations on derivatives of pyrazole-4-carboxylic acid, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into their chemical structure and properties using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).

Synthesis of Novel Compounds

  • Creation of Condensed Pyrazoles: Ethyl triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions, leading to the formation of various condensed pyrazoles and other complex molecules (Arbačiauskienė et al., 2011).
  • Derivative Synthesis for Agriculture: Derivatives of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, such as ethyl esters, have been synthesized and applied as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Medicinal Chemistry Applications

  • Synthesis of Analgesic and Anti-inflammatory Agents: Some derivatives of 1H-pyrazole-4-carboxylic acid ethyl esters have been explored for their potential as new analgesic and anti-inflammatory agents, showing promising results in medicinal chemistry research (Gokulan et al., 2012).
  • Antiglaucoma Activity of Pyrazole Derivatives: Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from ethyl pyrazole-4-carboxylate compounds, exhibited potent inhibitory effects on carbonic anhydrase isoenzymes, suggesting their use in antiglaucoma treatments (Kasımoğulları et al., 2010).

Industrial and Material Science

  • Corrosion Inhibition for Steel: Pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid methyl and ethyl esters, have been evaluated as effective corrosion inhibitors for steel in hydrochloric acid, showcasing their potential industrial applications (Herrag et al., 2007).

Safety And Hazards

This compound is classified under GHS07 and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHDKRQCDWWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340570
Record name 1-Ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazole-5-carboxylic acid

CAS RN

400755-43-3
Record name 1-Ethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400755-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-pyrazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60340570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
Hypoxia-inducible factor (HIF)-1 is well known as a promising target for cancer chemotherapy. By screening an in-house chemical library using a hypoxia-responsive luciferase reporter …
Number of citations: 25 www.sciencedirect.com
LK Zhong, XP Sun, L Han, CX Tan… - Journal of Agricultural …, 2023 - ACS Publications
… The intermediate 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-1-ethyl-1H-pyrazole-5-carboxylic acid 5b was synthesized using the same method. It was given as a …
Number of citations: 3 pubs.acs.org
J Cai, L Liu, J Chen, M Cao, M Ji - Medicinal Chemistry, 2013 - ingentaconnect.com
A series of novel pyrazole carboxylic acid derivatives was designed and synthesized, and their antagonism effect on endothelin (ET)-1-induced contraction in the rat thoracic aortic ring …
Number of citations: 3 www.ingentaconnect.com
MD Carrión, LCL Cara, ME Camacho, V Tapias… - European journal of …, 2008 - Elsevier
We have previously described a series of 4,5-dihydro-1H-pyrazole as moderately potent nNOS inhibitors. As a follow up of these studies, we report here the preparation and the …
Number of citations: 64 www.sciencedirect.com

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